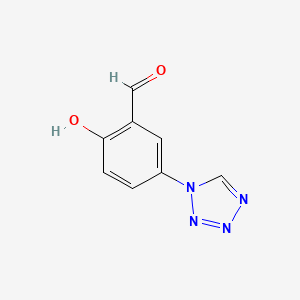
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde is a unique organic compound that features both a hydroxyl group and a tetrazole ring attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde typically involves the cycloaddition reaction of a nitrile with an azide to form the tetrazole ring. This reaction is often catalyzed by Lewis acids or amine salts . The hydroxyl group can be introduced through a subsequent hydroxylation step.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 2-Hydroxy-5-tetrazol-1-yl-benzoic acid.
Reduction: 2-Hydroxy-5-tetrazol-1-yl-benzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Aplicaciones Científicas De Investigación
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites on enzymes. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a tetrazole ring.
5-Tetrazolyl-2-hydroxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
2-Hydroxy-5-aminobenzaldehyde: Similar structure but with an amino group instead of a tetrazole ring.
Uniqueness: 2-hydroxy-5-(tetrazol-1-yl)benzaldehyde is unique due to the presence of both a hydroxyl group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The tetrazole ring, in particular, provides enhanced stability and binding affinity to biological targets compared to other functional groups .
Propiedades
Fórmula molecular |
C8H6N4O2 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
2-hydroxy-5-(tetrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C8H6N4O2/c13-4-6-3-7(1-2-8(6)14)12-5-9-10-11-12/h1-5,14H |
Clave InChI |
RDLGAKSDKYJGDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C=NN=N2)C=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














